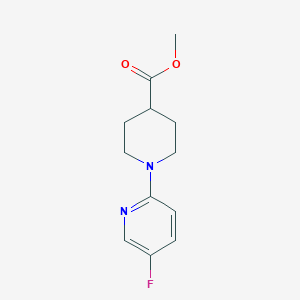

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of fluorinated pyridines and piperidine derivatives. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a piperidine ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling of the Fluoropyridine and Piperidine Moieties: The final step involves coupling the fluoropyridine moiety with the piperidine ring through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

- Methyl 1-(4-fluorophenyl)piperidine-4-carboxylate

- Methyl 1-(2-formylphenyl)piperidine-2-carboxylate

- Methyl piperidine-4-carboxylate

Comparison:

- Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic and steric properties compared to other fluorinated piperidine derivatives .

- The compound’s fluorine atom enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .

Biological Activity

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery and development. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

The compound has been studied for its inhibitory effects on various biological pathways. Notably, it has been evaluated as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis .

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3 isoforms. The results indicated significant inhibition percentages at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent in conditions where GSK-3 is implicated .

Biological Activity Data

The following table summarizes the biological activity data of this compound in various assays:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) cell lines, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmission systems in vivo. Using positron emission tomography (PET) imaging, the compound was shown to influence brain function positively, suggesting potential applications in neurodegenerative disorders .

Properties

IUPAC Name |

methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPKWBXOUWAVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.